Superior Potency Against Stp1 Phosphatase Relative to Common Inhibitors
MDSA exhibits a quantified, superior potency for inhibiting the Ser/Thr phosphatase Stp1 compared to standard generic phosphatase inhibitors. In a direct biochemical assay, MDSA demonstrated an IC50 of 9.68 ± 0.52 μM against Stp1 [1]. This potency is declared as being higher than that of commonly used broad-spectrum phosphatase inhibitors [1]. Crucially, molecular modeling studies attribute this specific inhibitory activity to the double salicylate structure of the 5,5′-isomer, which is absent in simpler salicylates [2].
| Evidence Dimension | Stp1 Phosphatase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 9.68 ± 0.52 μM |
| Comparator Or Baseline | Commonly used phosphatase inhibitors (Class-level comparator); Salicylic acid (Negative control) |
| Quantified Difference | MDSA is a 'more-potent inhibitor' than the comparator class; Salicylic acid shows no effect (IC50 > highest tested concentration) |
| Conditions | In vitro biochemical assay with purified Stp1 protein; Molecular docking simulations |
Why This Matters
This defines MDSA as a selective chemical probe for Stp1-mediated pathways, distinct from non-specific phosphatase inhibitors that would confound experimental outcomes.
- [1] Zheng, W., et al. (2015). 5,5′-Methylenedisalicylic Acid (MDSA) Modulates SarA/MgrA Phosphorylation by Targeting Ser/Thr Phosphatase Stp1. ChemBioChem, 16(7), 1035-1040. View Source
- [2] Gao, Y., et al. (2020). Structure-Activity relationship of MDSA and its derivatives against Staphylococcus aureus Ser/Thr phosphatase Stp1. Computational Biology and Chemistry, 85, 107230. View Source
